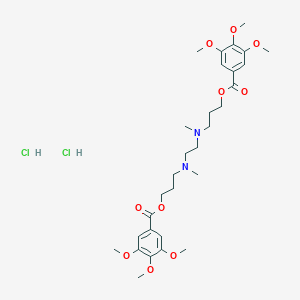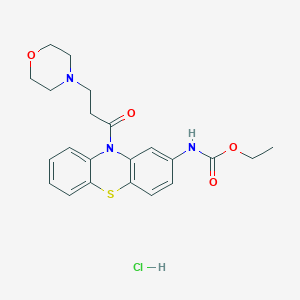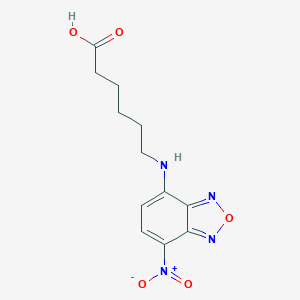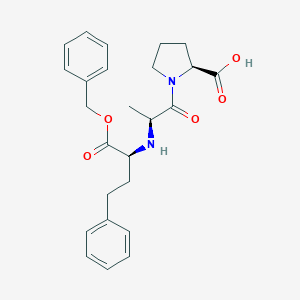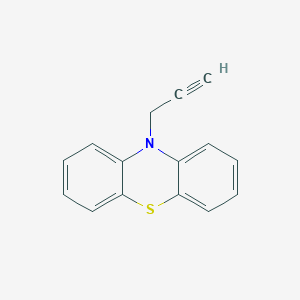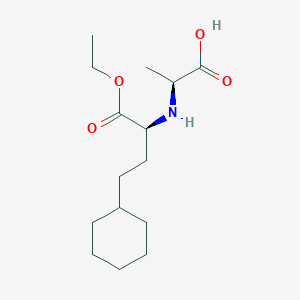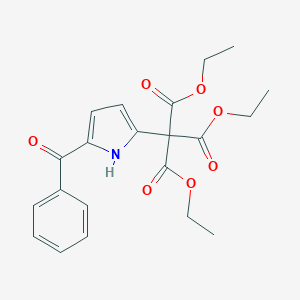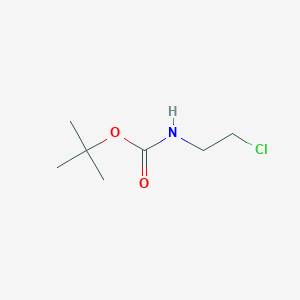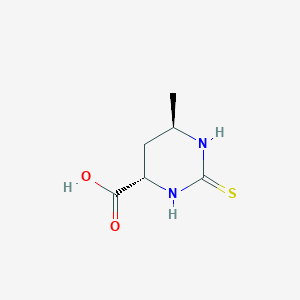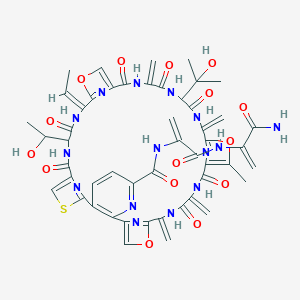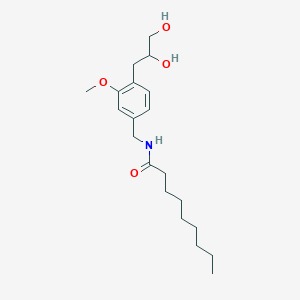
Glyceryl nonivamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl nonivamide is a synthetic compound that belongs to the capsaicinoid family. It is derived from nonivamide, which is a naturally occurring compound found in plants such as chili peppers. Glyceryl nonivamide is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain and heat. In recent years, glyceryl nonivamide has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
Glyceryl nonivamide exerts its effects through the activation of the Glyceryl nonivamide receptor. Upon activation, the Glyceryl nonivamide receptor leads to the influx of calcium ions into the cell, which triggers a cascade of signaling events that ultimately result in the perception of pain and heat.
Biochemical and Physiological Effects:
Glyceryl nonivamide has been shown to produce a range of biochemical and physiological effects. It has been demonstrated to induce the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. In addition, it has been shown to increase blood flow and stimulate the release of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using glyceryl nonivamide in lab experiments is its potency and selectivity for the Glyceryl nonivamide receptor. This allows for precise targeting of the receptor and the investigation of its role in various physiological processes. However, one limitation of using glyceryl nonivamide is its potential toxicity. It has been shown to induce cellular damage at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of glyceryl nonivamide. One area of interest is its potential use in the treatment of chronic pain. It has been shown to produce long-lasting analgesic effects, which could make it a promising candidate for the development of new pain medications. Another area of interest is its potential use in the treatment of inflammatory disorders. It has been shown to have anti-inflammatory properties, which could make it a potential therapy for conditions such as arthritis. Additionally, further research is needed to elucidate the mechanisms of action of glyceryl nonivamide and its potential applications in other fields such as agriculture and food science.
In conclusion, glyceryl nonivamide is a synthetic compound with potential applications in various fields. Its potency and selectivity for the Glyceryl nonivamide receptor make it a valuable tool for investigating the role of the receptor in various physiological processes. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
Glyceryl nonivamide can be synthesized by reacting nonivamide with glycidol in the presence of a catalyst. The reaction results in the formation of glyceryl nonivamide, which is a viscous liquid with a faint odor.
Scientific Research Applications
Glyceryl nonivamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential analgesic for the treatment of pain. In addition, it has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as arthritis.
properties
CAS RN |
147465-43-8 |
|---|---|
Product Name |
Glyceryl nonivamide |
Molecular Formula |
C20H33NO4 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-[[4-(2,3-dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide |
InChI |
InChI=1S/C20H33NO4/c1-3-4-5-6-7-8-9-20(24)21-14-16-10-11-17(13-18(23)15-22)19(12-16)25-2/h10-12,18,22-23H,3-9,13-15H2,1-2H3,(H,21,24) |
InChI Key |
ZPRQZUALRQVYOJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
Canonical SMILES |
CCCCCCCCC(=O)NCC1=CC(=C(C=C1)CC(CO)O)OC |
synonyms |
glyceryl nonivamide N-(4-O-glycerol-3-methoxybenzyl)nonivamide nonanoyl vanillylamide-4-O-glycerol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




